An In-depth Technical Guide to 2-Bromo-2-methylpropanenitrile
An In-depth Technical Guide to 2-Bromo-2-methylpropanenitrile
Executive Summary
This technical guide provides a comprehensive scientific overview of 2-Bromo-2-methylpropanenitrile (CAS No. 41658-69-9), a versatile halogenated nitrile intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis, and purification methodologies. A core focus is placed on its chemical reactivity, particularly its behavior as a tertiary electrophile in nucleophilic substitution reactions, which is rationalized through a detailed examination of the SN1 mechanism. Furthermore, this guide explores its practical applications as a key building block in the synthesis of complex organic molecules, including pharmaceuticals. The protocols and mechanistic discussions herein are grounded in established chemical principles to ensure scientific integrity and practical utility.
Physicochemical & Spectroscopic Profile
2-Bromo-2-methylpropanenitrile, also known by synonyms such as α-bromoisobutyronitrile and 2-bromo-2-cyanopropane, is a colorless to light yellow liquid at room temperature.[1][2][3] Its structure, featuring a quaternary carbon substituted with a bromine atom, two methyl groups, and a nitrile moiety, dictates its unique chemical properties and reactivity.
Physical and Chemical Properties
The key quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 41658-69-9 | [4][5][6] |
| Molecular Formula | C₄H₆BrN | [5][6] |
| Molecular Weight | 148.00 g/mol | [3][5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| IUPAC Name | 2-bromo-2-methylpropanenitrile | [5] |
| Purity (Typical) | >95% - >98% (GC) | [3] |
| XLogP3 | 1.4 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 (Nitrile) | [6] |
| Rotatable Bond Count | 0 | [6] |
Spectroscopic Signature Analysis
While specific spectra are instrument-dependent, the structural features of 2-Bromo-2-methylpropanenitrile give rise to a predictable spectroscopic profile, which is critical for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to be remarkably simple, exhibiting a single sharp peak (singlet) in the aliphatic region. This signal corresponds to the six chemically equivalent protons of the two methyl groups. The absence of adjacent protons results in no spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals: one for the two equivalent methyl carbons, one for the quaternary carbon bonded to the bromine, one for the nitrile carbon (typically in the 115-125 ppm range), and one for the carbon of the methyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The C-Br stretch would appear in the fingerprint region, typically between 500-600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, resulting in two peaks of almost equal intensity at M and M+2.
Synthesis and Purification
The primary route to 2-Bromo-2-methylpropanenitrile involves the α-bromination of its precursor, isobutyronitrile (CAS 78-82-0).[8][9] This transformation targets the tertiary carbon-hydrogen bond, which is activated by the adjacent electron-withdrawing nitrile group and is susceptible to radical substitution.
Representative Synthesis Protocol: Radical Bromination of Isobutyronitrile
This protocol is a representative method based on well-established radical bromination principles, such as those used in educational and industrial settings.[10] The choice of a radical initiator and a non-polar solvent is critical for reaction efficiency and selectivity.
Workflow: Synthesis of 2-Bromo-2-methylpropanenitrile
Caption: General workflow for the synthesis and purification of 2-Bromo-2-methylpropanenitrile.
Step-by-Step Methodology:
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add isobutyronitrile (1.0 eq.), N-Bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Causality: NBS is chosen as the bromine source because it is a crystalline solid that is safer and easier to handle than liquid bromine. It provides a low, steady concentration of Br₂ required for selective radical chain reactions. A non-polar solvent prevents competing ionic side reactions.
-
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Causality: AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals initiate the chain reaction by abstracting a bromine atom from NBS, which then propagates the bromination of the substrate.
-
-
Reaction: Heat the mixture to reflux (for CCl₄, ~77°C) and maintain for 2-4 hours, or until TLC or GC analysis indicates the complete consumption of isobutyronitrile.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure 2-Bromo-2-methylpropanenitrile.[11]
Purification by Vacuum Distillation
Given that many organic compounds decompose at high temperatures, vacuum distillation is the preferred method for purifying liquids with boiling points above 150°C at atmospheric pressure.[11]
-
Rationale: By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause thermal degradation. This is crucial for preserving the integrity of the target compound.
-
Procedure: The crude product is placed in a distillation flask with a few boiling chips. The apparatus is connected to a vacuum pump, and the pressure is lowered to a stable value (e.g., 0.1-1.0 mmHg). The flask is then gently heated in an oil bath. The temperature of the bath should be set 20-30°C higher than the expected boiling point of the compound at that pressure.[11] The fraction that distills over at a constant temperature is collected as the pure product.
Chemical Reactivity & Mechanistic Insights
The synthetic utility of 2-Bromo-2-methylpropanenitrile stems from its nature as a tertiary alkyl halide. This structure sterically hinders the backside attack required for a bimolecular (SN2) reaction. Consequently, its reactivity is dominated by the unimolecular nucleophilic substitution (SN1) mechanism.[1][12]
The SN1 Reaction Mechanism
The SN1 reaction proceeds through a multi-step pathway involving the formation of a carbocation intermediate. This pathway is favored for tertiary substrates because they can form relatively stable tertiary carbocations.[1][13][14]
Step 1: Formation of a Tertiary Carbocation (Rate-Determining Step) The reaction is initiated by the slow, spontaneous dissociation of the carbon-bromine bond. The bromine atom departs with the bonding pair of electrons, forming a bromide ion (Br⁻) and a planar, sp²-hybridized tertiary carbocation intermediate. This step is the slowest in the sequence and therefore dictates the overall reaction rate (the rate-determining step).[13][15] The stability of the tertiary carbocation is enhanced by hyperconjugation and inductive effects from the three attached carbon groups (two methyls and the nitrile carbon).
Step 2: Nucleophilic Attack The highly electrophilic carbocation is then rapidly attacked by a nucleophile. Due to the planar geometry of the carbocation, the nucleophile can attack from either face of the molecule with equal probability.[13][14]
Step 3: Deprotonation (if applicable) If the nucleophile is neutral (e.g., water or an alcohol), a final, rapid deprotonation step occurs to yield the neutral product.
SN1 Mechanistic Pathway
Note: A placeholder image is used for the carbocation intermediate in the DOT script. A real implementation would use a generated image of the planar carbocation structure. Caption: The two-step SN1 mechanism for 2-Bromo-2-methylpropanenitrile.
Applications in Medicinal Chemistry & Drug Development
The unique structural motif of 2-Bromo-2-methylpropanenitrile makes it a valuable building block for introducing a dimethyl-nitrile group into a larger molecule. This moiety can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
Intermediate in Complex Molecule Synthesis
This compound serves as a key intermediate in the production of various specialty chemicals, including pharmaceuticals and agrochemicals.[3] Its ability to readily form a tertiary carbocation allows for the construction of quaternary carbon centers, which are common features in many biologically active molecules. For example, it is a useful building block for the synthesis of hindered anilines.[4]
Analogue in Pharmaceutical Synthesis: Anastrozole
While direct use in a marketed drug is not widely documented, a closely related structural analogue plays a critical role in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used to treat breast cancer.[16] The synthesis of Anastrozole involves a precursor, 2,2'-[5-(bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile), which contains the same dimethylpropanenitrile substructure.[16] This brominated intermediate undergoes a nucleophilic substitution reaction with 1,2,4-triazole to form the final active pharmaceutical ingredient (API). This example authoritatively demonstrates the utility of the bromo-dimethyl-nitrile scaffold in modern drug synthesis, highlighting its role as a robust electrophile for coupling with nitrogen-based nucleophiles.
Safety, Handling, and Storage
2-Bromo-2-methylpropanenitrile is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is harmful or toxic if swallowed, inhaled, or in contact with skin.[5] It is also known to cause serious skin and eye irritation.[5][8]
GHS Hazard Classification
-
Acute Toxicity: Category 4 (Oral, H302) or Category 3 (Toxic, H301+H311+H331)[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, H335)[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Use explosion-proof electrical and lighting equipment.
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. Ground and bond containers and receiving equipment to prevent static discharge.[8] Avoid breathing vapors or mist.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed and stored in a locked cabinet or area.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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A Professional Manufacturer and Supplier in China. (n.d.). The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]
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PubMed. (2023, January 13). Applications of the DIB-BBr3 Protocol in Bromination Reactions. [Link]
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Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. [Link]
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Liberty University. (n.d.). Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction. [Link]
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